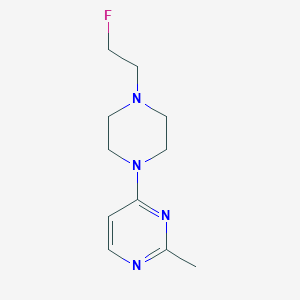
6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-chloro-6-fluorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-chloro-6-fluorobenzoate" is an intricate chemical entity known for its multifaceted applications in diverse scientific domains. It is characterized by its complex structure, combining various functional groups that confer unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound generally involves a multi-step process incorporating various chemical reagents and catalysts. The preparation starts with the synthesis of intermediates, leading to the final compound through sequential reactions. Key reaction conditions include controlled temperatures, pH levels, and specific solvent systems to ensure the desired product's purity and yield.
Industrial Production Methods
On an industrial scale, the production of this compound necessitates the use of large-scale reactors and sophisticated purification techniques. These methods often involve automated systems to maintain precise control over reaction parameters, ensuring consistent quality and efficiency. Typically, batch or continuous flow processes are employed depending on the production requirements.
Análisis De Reacciones Químicas
Types of Reactions
The compound can undergo various types of chemical reactions including:
Oxidation: Reacting with oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reacting with reducing agents such as lithium aluminum hydride.
Substitution: Both nucleophilic and electrophilic substitution reactions, often utilizing halogenation or acylation agents.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate, hydrogen peroxide.
Reduction Reagents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents like chlorine or bromine, acylating agents such as acetyl chloride.
Major Products
Depending on the reaction pathway, the major products include derivatives where functional groups are modified or replaced, leading to compounds with altered chemical and physical properties.
Aplicaciones Científicas De Investigación
This compound finds extensive use in various fields:
Chemistry: As a reagent or intermediate in synthetic organic chemistry for developing new chemical entities.
Biology: In biochemical assays and as a probe to study biological mechanisms.
Industry: Utilized in the manufacture of advanced materials, including polymers and specialty chemicals.
Mecanismo De Acción
The compound exerts its effects primarily through interaction with specific molecular targets. Its mechanism of action often involves binding to enzymes or receptors, inhibiting or modulating their activity. The pathways involved include signal transduction, metabolic pathways, and gene expression regulation, depending on the application context.
Comparación Con Compuestos Similares
Comparison with Other Compounds
Compared to other compounds in its class, "6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-chloro-6-fluorobenzoate" stands out due to its unique combination of functional groups, which confer enhanced reactivity and specificity. Similar compounds include:
5-(2-ethylbutanamido)-1,3,4-thiadiazol derivatives
Pyran-3-yl 2-chlorobenzoates
Fluorobenzoate compounds
Each of these related compounds shares some structural features but differs in terms of reactivity, stability, and application potential, underscoring the unique nature of the target compound.
That’s a deep dive into the world of this fascinating compound. Quite the journey from the lab bench to potential real-world applications!
Propiedades
IUPAC Name |
[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2-chloro-6-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClFN3O5S2/c1-3-11(4-2)18(28)24-20-25-26-21(33-20)32-10-12-8-15(27)16(9-30-12)31-19(29)17-13(22)6-5-7-14(17)23/h5-9,11H,3-4,10H2,1-2H3,(H,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHBXYJILKZHKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClFN3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}imidazolidin-2-one](/img/structure/B2721008.png)

![N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]-3-nitrobenzamide](/img/structure/B2721010.png)


![N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-N'-(2,4,6-trimethylphenyl)ethanediamide](/img/structure/B2721015.png)
![Tert-butyl N-[1-[2-[ethyl(prop-2-enoyl)amino]acetyl]pyrrolidin-3-yl]-N-methylcarbamate](/img/structure/B2721017.png)
![3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylbenzenesulfonyl)piperidine](/img/structure/B2721020.png)

![(3Z,9Z)-1,11,13-trihydroxy-10-(hydroxymethyl)-3,6,6,14-tetramethyltricyclo[10.3.0.05,7]pentadeca-3,9-dien-2-one](/img/structure/B2721024.png)
![2-Ethoxy-5-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-carbonyl)pyridine](/img/structure/B2721025.png)

![3-(2-chlorophenyl)-5-methyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-1,2-oxazole-4-carboxamide](/img/structure/B2721027.png)
